molecular formula C19H22N2O B7714018 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No. B7714018
M. Wt: 294.4 g/mol
InChI Key: DLXFIZKUUURKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide, also known as DTAH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DTAH is a hydrazine derivative that contains a substituted phenyl group, making it an interesting compound for further study. In

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide for lab experiments is its relatively simple synthesis method and availability of the compound. However, one limitation of 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is its potential toxicity, which requires careful handling and safety precautions in the laboratory.

Future Directions

There are several potential future directions for research on 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further study is also needed to fully understand the mechanism of action of 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide and its potential applications in cancer treatment. Additionally, research on the potential side effects and toxicity of 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is needed to fully evaluate its safety for use in humans.
Conclusion:
2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a promising compound for scientific research due to its unique properties and potential applications. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an interesting candidate for further study in a range of fields. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can be synthesized through a multi-step process starting with the reaction of hydrazine hydrate with 2,2-diphenylacetic acid. The resulting product is then reacted with 3,4,5-trimethoxybenzaldehyde to form 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide. The synthesis process is relatively straightforward and can be performed in a laboratory setting with basic equipment.

Scientific Research Applications

2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research for 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is its potential as an anti-cancer agent. Studies have shown that 2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has significant anti-proliferative effects on cancer cells, making it a promising candidate for further study in cancer treatment.

properties

IUPAC Name

N-(pentan-3-ylideneamino)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-17(4-2)20-21-19(22)18(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXFIZKUUURKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pentan-3-ylideneamino)-2,2-diphenylacetamide

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